1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde
Overview
Description
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is a derivative of isoquinoline, featuring a carbonyl group at the first position and an aldehyde group at the fourth position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with oxidizing agents can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves scalable chemical processes. These processes are designed to ensure high efficiency, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products:
Oxidation: 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid.
Reduction: 1-Hydroxy-1,2-dihydroisoquinoline-4-carbaldehyde.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde can be compared with other isoquinoline derivatives, such as:
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Hydroxy-1,2-dihydroisoquinoline-4-carbaldehyde: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: The presence of both a carbonyl and an aldehyde group in this compound makes it a versatile intermediate in organic synthesis. Its unique reactivity profile allows for the formation of a wide range of derivatives, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYUPIHTJCUWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591784 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63125-40-6 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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